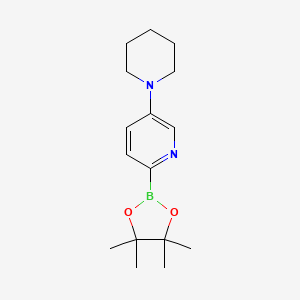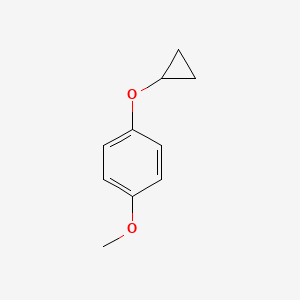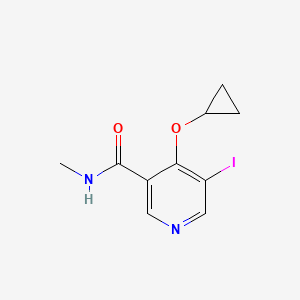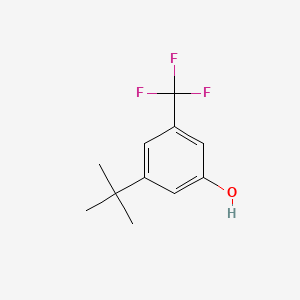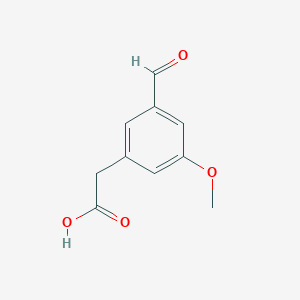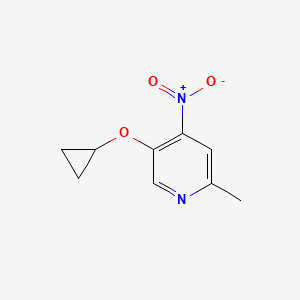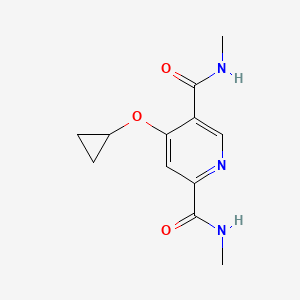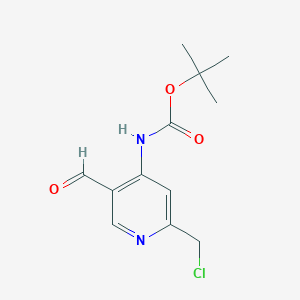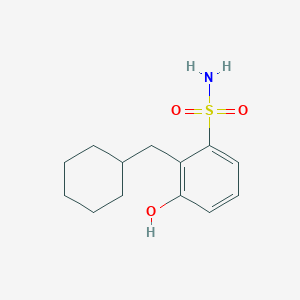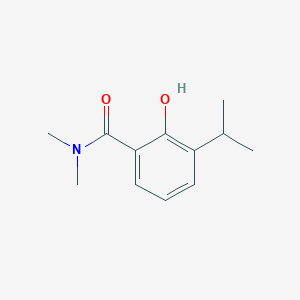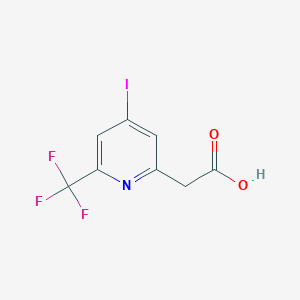
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of pyridine, characterized by the presence of iodine, trifluoromethyl, and acetic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield 4-Iodo-2-(trifluoromethyl)pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or other nucleophiles under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.
Industry: Used in the synthesis of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the acetic acid group but shares the iodine and trifluoromethyl substituents.
2-(Trifluoromethyl)pyridine-6-acetic acid: Similar structure but without the iodine atom.
4-Bromo-2-(trifluoromethyl)pyridine: Bromine instead of iodine, affecting reactivity and properties.
Uniqueness
4-Iodo-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the combination of iodine, trifluoromethyl, and acetic acid groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
特性
分子式 |
C8H5F3INO2 |
|---|---|
分子量 |
331.03 g/mol |
IUPAC名 |
2-[4-iodo-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15) |
InChIキー |
CDJBQEDNDVLJGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


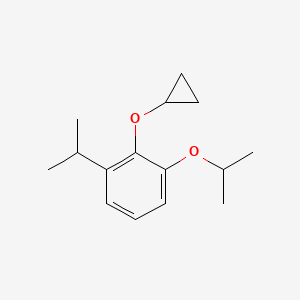
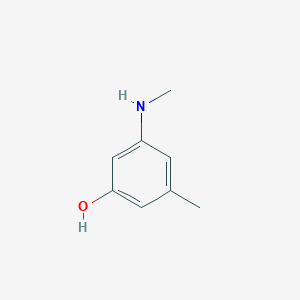
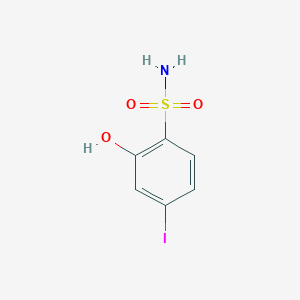
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
